3-Chloro-4-methoxy-5-nitrobenzoic acid
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Overview
Description
“3-Chloro-4-methoxy-5-nitrobenzoic acid” is a chemical compound with the molecular formula C7H4ClNO4 . It is a derivative of benzoic acid, which is a type of aromatic carboxylic acid .
Molecular Structure Analysis
The molecular structure of “3-Chloro-4-methoxy-5-nitrobenzoic acid” consists of a benzene ring substituted with a chloro group, a methoxy group, and a nitro group . The exact positions of these substituents on the benzene ring would determine the specific properties of the compound.Scientific Research Applications
Chemical Synthesis
3-Chloro-4-methoxy-5-nitrobenzoic acid is a key component in the synthesis of complex organic compounds. For instance, it is used in the facile synthesis of 10-methoxy-4.8-dinitro-6H-benzo[2,3-c]chromen-6-one, a compound with potential antibacterial activity. This synthesis involves a series of reactions starting from methoxy-5-nitrobenzaldehyde, leading to various derivatives with potential biological activities (Havaldar, Bhise, & Burudkar, 2004).
Building Blocks in Heterocyclic Chemistry
The compound serves as a multireactive building block for heterocyclic oriented synthesis (HOS), enabling the preparation of various nitrogenous heterocycles. These heterocycles have significant importance in drug discovery. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used for synthesizing benzimidazoles, benzotriazoles, and other heterocycles (Křupková, Funk, Soural, & Hlaváč, 2013).
Solubility Studies
The compound is also important in solubility studies. For example, its solubility in various organic solvents has been correlated using the Abraham solvation parameter model. This kind of research is crucial for understanding the solubilizing properties of different solvents, which is key in pharmaceutical formulation (Stovall et al., 2005).
Crystallographic Studies
Crystallographic studies involving compounds like 3-chloro-4-methoxy-5-nitrobenzoic acid contribute to our understanding of molecular structures and bonding. These studies are important in the development of new materials and drugs. For instance, the crystal structures of 3-chloro-2-nitrobenzoic acid with various quinoline derivatives have been determined to understand their hydrogen-bonding patterns (Gotoh & Ishida, 2019).
Nanocomposite Sensing
The compound is also used in the development of sensors, especially for detecting nitroaromatic compounds. CdSe quantum dots capped with PAMAM-G(4) dendrimer, for example, have been synthesized and used for the detection of nitroaromatic compounds, including derivatives of 3-chloro-4-methoxy-5-nitrobenzoic acid. These types of sensors are important in environmental science and public security (Algarra et al., 2011).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methoxy-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO5/c1-15-7-5(9)2-4(8(11)12)3-6(7)10(13)14/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNVBQAUVQINSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxy-5-nitrobenzoic acid |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.